An In-depth Technical Guide to 1,2-Dibromo-4-fluorobenzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1,2-Dibromo-4-fluorobenzene: Synthesis, Properties, and Applications
This technical guide offers a comprehensive exploration of 1,2-dibromo-4-fluorobenzene, a halogenated aromatic compound of significant interest in modern organic synthesis. Positioned as a versatile building block, its unique substitution pattern provides a platform for complex molecular engineering. This document is tailored for researchers, chemists, and professionals in the pharmaceutical and materials science sectors, providing field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind synthetic choices.
Core Properties and Physicochemical Profile
1,2-Dibromo-4-fluorobenzene (CAS No: 2369-37-1) is a key intermediate whose utility is defined by the distinct reactivity of its bromine and fluorine substituents.[1] A precise understanding of its physical characteristics is fundamental to its application in experimental design, particularly for reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 1,2-dibromo-4-fluorobenzene | [2][3] |
| CAS Number | 2369-37-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃Br₂F | [1][2][4] |
| Molecular Weight | 253.89 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [1][6] |
| Boiling Point | Not explicitly available; related isomers boil in the 150-220 °C range | [7][8] |
| Density | ~1.5-2.0 g/cm³ (estimated based on related isomers) | [8][9] |
| Refractive Index | 1.5770 - 1.5810 @ 20°C | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents | [7][10] |
Synthesis Methodologies: From Precursor to Product
The synthesis of 1,2-dibromo-4-fluorobenzene can be achieved through several strategic pathways. The selection of a particular method is often a balance between starting material availability, desired scale, yield, and purity requirements. We will detail two robust and commonly employed synthetic strategies.
Method 1: Sandmeyer Reaction from a Substituted Aniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[11][12] This pathway offers excellent regiochemical control.
Protocol:
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Diazotization of Precursor: Begin with 4-bromo-3-fluoroaniline as the starting material. Dissolve the aniline in an aqueous solution of hydrobromic acid (HBr, ~48%) and cool the mixture to 0–5 °C using an ice-salt bath.
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Formation of Diazonium Salt: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled aniline mixture, ensuring the temperature is strictly maintained below 5 °C to prevent premature decomposition of the diazonium salt. Stir for 30 minutes post-addition.
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Copper-Catalyzed Bromination: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve, indicating the progress of the reaction.[11]
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Work-up and Purification: Once the gas evolution ceases, allow the reaction to warm to room temperature and stir for 1-2 hours. The crude product can then be isolated by steam distillation or solvent extraction (e.g., with dichloromethane). The organic layer should be washed with a dilute sodium hydroxide solution to remove acidic impurities, followed by a brine wash. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Final purification is achieved via vacuum distillation.
Causality and Experimental Insights:
-
Diazonium Salt Stability: The diazonium intermediate is notoriously unstable at higher temperatures. Strict temperature control is the most critical parameter to ensure high yields and prevent the formation of unwanted phenolic byproducts.
-
Catalyst Role: The copper(I) salt facilitates a single-electron transfer (SET) mechanism, which initiates the radical-nucleophilic aromatic substitution, leading to the displacement of the diazonium group by a bromide ion.[11]
Diagram of the Sandmeyer Reaction Pathway:
Caption: Synthesis of 1,2-dibromo-4-fluorobenzene via a Sandmeyer reaction.
Method 2: Electrophilic Bromination of 3-Bromofluorobenzene
This approach utilizes the principles of electrophilic aromatic substitution, where the directing effects of the existing fluorine and bromine substituents guide the incoming electrophile.
Protocol:
-
Reaction Setup: Charge a reaction vessel with 3-bromofluorobenzene and a suitable solvent (e.g., dichloromethane or carbon tetrachloride). Add a catalytic amount of iron filings or iron(III) bromide (FeBr₃), which serves as the Lewis acid catalyst.
-
Bromine Addition: Cool the mixture in an ice bath. Add a stoichiometric amount of liquid bromine (Br₂) dropwise. The reaction is exothermic, and the rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Reaction Completion and Quenching: Monitor the reaction by GC-MS. Once the starting material is consumed, allow the mixture to warm to room temperature. Carefully quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the reddish-brown color disappears.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. The resulting crude oil is then purified by vacuum distillation to isolate the desired 1,2-dibromo-4-fluorobenzene isomer from other minor isomers.
Causality and Experimental Insights:
-
Regioselectivity: Fluorine is a moderately activating ortho-, para-director, while bromine is a deactivating ortho-, para-director. The bromination occurs primarily at the position ortho to the fluorine and meta to the bromine (position 2), which is sterically accessible and electronically favored.
-
Catalyst Function: The Lewis acid (FeBr₃, formed in situ from Fe and Br₂) polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺") that can attack the electron-rich aromatic ring.
Diagram of the Electrophilic Bromination Pathway:
Caption: Synthesis of 1,2-dibromo-4-fluorobenzene via electrophilic bromination.
Chemical Reactivity and Synthetic Utility
1,2-Dibromo-4-fluorobenzene is a valuable substrate for a variety of transformations, primarily leveraging the reactivity of the carbon-bromine bonds. It is particularly appreciated for its utility in cross-coupling reactions.[1]
-
Palladium-Catalyzed Cross-Coupling: The compound is an excellent substrate for reactions like Suzuki, Stille, Heck, and Sonogashira couplings. The two bromine atoms can be functionalized sequentially, often with selectivity influenced by steric hindrance or electronic differences, allowing for the stepwise construction of complex biaryl or substituted aromatic systems.
-
Metal-Halogen Exchange: The bromine atoms can undergo metal-halogen exchange upon treatment with strong bases like organolithium reagents (e.g., n-BuLi) at low temperatures. This generates a potent aryl lithium nucleophile, which can be trapped with a wide range of electrophiles to introduce new functional groups.
-
Grignard Reagent Formation: A Grignard reagent can be formed from 1,2-dibromo-4-fluorobenzene, which can then be used in the synthesis of other complex molecules, including catalysts for peptide synthesis.[13]
The compound serves as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals, where the dibromo-fluoro-benzene core is a common structural motif.[1] It is also used in materials science for creating specialty polymers with enhanced thermal stability and chemical resistance.[1]
Diagram of Key Synthetic Transformations:
Caption: Key synthetic transformations of 1,2-dibromo-4-fluorobenzene.
Conclusion
1,2-Dibromo-4-fluorobenzene stands out as a highly functional and versatile intermediate in organic chemistry. Its synthesis, though requiring careful control of reaction conditions, is achievable through well-established methods like the Sandmeyer reaction and electrophilic bromination. The compound's true value lies in the differential reactivity of its halogen substituents, which opens up a vast chemical space for the development of novel pharmaceuticals, agrochemicals, and high-performance materials. The protocols and scientific rationale presented in this guide provide a solid foundation for leveraging this important chemical building block in research and development.
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1,2-Dibromo-4-fluorobenzene | Call Wychem 01440 820338 . Wychem. Available at: [Link].
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